(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule featuring a benzothiazole ring, a piperazine ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with isopropylbenzaldehyde under acidic conditions to form 4-isopropylbenzo[d]thiazole.
Piperazine Coupling: The benzothiazole derivative is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate (4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone.
Naphthalene Attachment: Finally, the intermediate is coupled with naphthalene-1-carboxylic acid using a similar coupling agent to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Hydroxylated derivatives or ketones.
Reduction: Alcohol derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives depending on the specific reaction.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against a range of bacterial and fungal pathogens.
Medicine
In medicinal chemistry, the compound is being investigated for its anti-inflammatory and anticancer properties. It has shown promise in inhibiting certain enzymes and pathways involved in inflammation and cancer cell proliferation.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone exerts its effects involves interaction with specific molecular targets. For instance, its anti-inflammatory action may be due to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
- (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
Uniqueness
Compared to similar compounds, (4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone exhibits unique properties due to the presence of the isopropyl group, which can influence its steric and electronic characteristics. This can result in different reactivity and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
naphthalen-1-yl-[4-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS/c1-17(2)19-10-6-12-22-23(19)26-25(30-22)28-15-13-27(14-16-28)24(29)21-11-5-8-18-7-3-4-9-20(18)21/h3-12,17H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFZJVVZLCSHLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.